

SCV 07 hydrochloride solubility for animal studies

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Compound Focus: Golotimod

CAS No.: 229305-39-9

Cat. No.: S548752

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Solubility and Formulation Data

The table below summarizes the key physicochemical and solubility data for SCV-07 hydrochloride from supplier specifications, which is crucial for planning in vivo formulations [1] [2].

Property	Specification / Value
CAS Number	1029401-59-9 (Hydrochloride salt); 229305-39-9 (Base) [1] [3]
Molecular Formula	$C_{16}H_{20}ClN_3O_5$ [1] [2]
Molecular Weight	369.80 g/mol [1] [2]
Purity	≥98% - 99.64% [1] [2]
Physical Appearance	White to off-white solid powder [1] [2]
Solubility in Water	150 mg/mL (405.62 mM) [1] [2]
Recommended Solvent	Water, Phosphate-Buffered Saline (PBS) [1] [2]

In Vivo Formulation Preparation

Here is a detailed methodology for preparing a stock solution and a typical working formulation for animal studies, based on supplier data and published protocols [1] [2] [4].

Preparation Step	Instructions
Stock Solution (Water)	1. Weigh the required amount of SCV-07 hydrochloride powder. 2. Add sterile water to achieve a concentration of 20 mg/mL . 3. Gently vortex or sonicate the mixture until a clear solution is obtained. This stock can be aliquoted and stored at -20°C or -80°C for future use [1] [2].
Working Solution (PBS)	1. Take an aliquot of the 20 mg/mL stock solution. 2. Dilute it in PBS to the desired dosing concentration. For example, to achieve a dose of 100 µg/kg in a 200 g animal with a 1 mL injection volume, the final concentration would be 20 µg/mL. 3. Mix gently to ensure homogeneity. Use the formulation promptly [1].

Animal Study Protocols and Outcomes

The following protocols are reconstructed from published in vivo studies investigating SCV-07 in models of herpes simplex virus and oral mucositis [1] [2] [4].

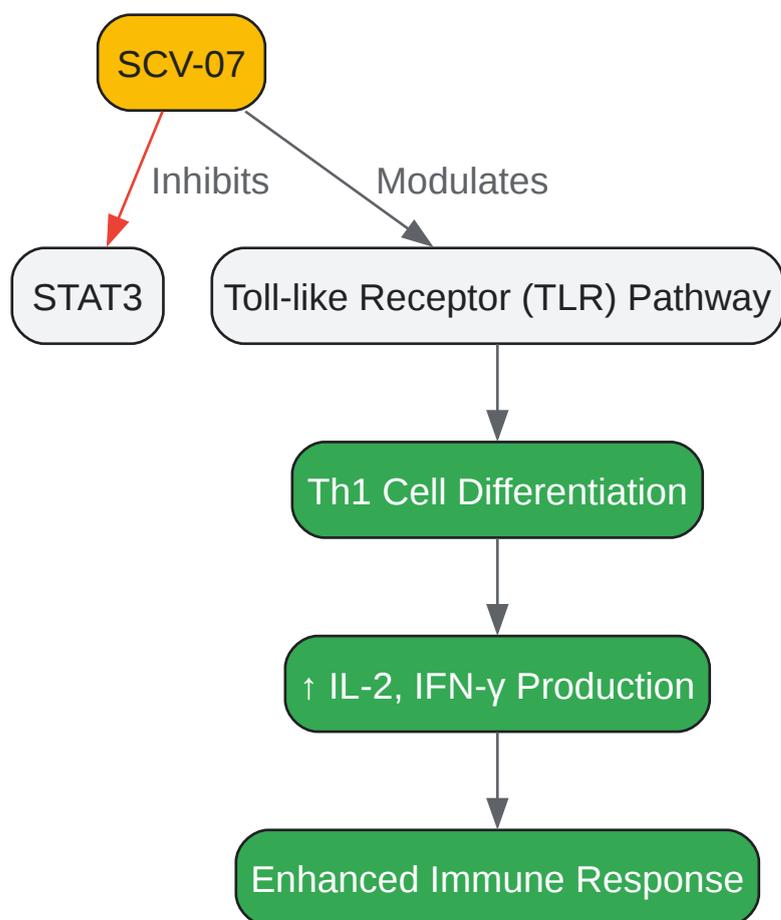
Experimental Component	Protocol Details
Animal Model & Disease	Female Hartley guinea pigs (250-300 g) infected with recurrent genital HSV-2 [1] [4].
Dosage & Administration	5 µg/kg of SCV-07 hydrochloride, administered via oral gavage once daily for 5 days. Studies note that administration after an overnight fast significantly improved efficacy [4].
Key Results	Oral administration significantly reduced the incidence of recurrent lesions from 55% to 18%. Subcutaneous injection at the same dose did not show a significant effect, highlighting the importance of the administration route [1] [4].

Experimental Component	Protocol Details
Animal Model & Disease	Male LVG golden Syrian Hamsters (~80 g) with radiation-induced oral mucositis [1] [2].
Dosage & Administration	100 µg/kg of SCV-07 hydrochloride, administered via subcutaneous (SC) injection once or twice daily from days 1 to 20 [1] [2].
Key Results	Treatment significantly reduced the severity and duration of ulcerative oral mucositis. On day 18, the peak mucositis score was 2.2 in the treated group compared to 3.0 in the control group. The area under the curve for mucositis scores was only 6.3% in treated animals versus 28.1% in controls [1] [2].

Mechanism of Action and Signaling Pathway

SCV-07 (**Golotimod**) is an immunomodulatory dipeptide. Its primary biological activity is attributed to the **inhibition of the STAT3 signaling pathway** [1] [2] [3]. It also has broad effects on the Toll-like receptor (TLR) pathway, which leads to the stimulation of T-helper 1 (Th1) lymphocyte differentiation and enhances the production of immune cytokines like IL-2 and IFN- γ [3]. This preferential activation of the Th1 immune response is crucial for combating viral infections and is correlated with the therapeutic effects observed in animal models.

The following diagram illustrates this core mechanism of action.



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Key Considerations for Researchers

- **Route of Administration is Critical:** The efficacy of SCV-07 is highly dependent on the route of administration, as demonstrated by the stark difference in outcomes between oral and subcutaneous delivery in the HSV-2 model [1] [4].
- **Fasting Can Enhance Efficacy:** For oral dosing, administering the compound after an overnight fast was shown to improve its efficacy in reducing viral lesions, a factor that must be considered in experimental design [4].
- **Safety Profile:** In a phase 2a clinical trial in patients with chronic hepatitis C, SCV-07 was reported to be generally safe and well-tolerated, with no dose-limiting toxicities or serious adverse events [5].

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